5-Formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
Description
5-Formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a formyl group at position 5, a methyl group at position 6, and a carboxylic acid moiety at position 2. While its exact molecular formula is inconsistently reported in the evidence, its structure suggests a formula approximating C₈H₇N₂O₃S, accounting for the formyl, methyl, and carboxylic acid substituents.
Properties
IUPAC Name |
5-formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c1-4-5(3-11)10-2-6(7(12)13)14-8(10)9-4/h2-3H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQXJEAXTHRVSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(SC2=N1)C(=O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2219375-81-0 | |
| Record name | 5-formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid typically involves a multi-step process. One common method includes the copper-catalyzed three-component reaction of aminothiazole, benzaldehyde, and ethyl propiolate in the presence of copper(I) and copper(II) triflates . This reaction proceeds through the formation of intermediate azomethines, followed by catalytic alkenylation and 5-exo-dig cyclization to form the imidazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: 5-Carboxy-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid.
Reduction: 5-Hydroxymethyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid.
Substitution: Various esters and amides of this compound.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 5-formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : A study demonstrated that compounds derived from this scaffold showed potent inhibition of tubulin assembly, leading to cell cycle arrest in the G2/M phase in HT-29 colon cancer cells. This mechanism is crucial as it suggests potential use as a chemotherapeutic agent targeting microtubule dynamics .
- Mechanism of Action : The most effective derivatives were found to inhibit the phosphorylation of the Akt oncoprotein kinase, a key player in cancer cell survival and proliferation .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties:
- Bacterial Inhibition : Several studies have evaluated the antibacterial activity of compounds related to this compound. These derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antibacterial agents .
- Antitubercular Effects : Specific derivatives have been tested for their ability to inhibit Mycobacterium smegmatis, with significant results indicating potential applications in treating tuberculosis .
Case Study 1: Anticancer Compound Development
A comprehensive study synthesized a series of imidazo-thiazole derivatives based on this compound. The evaluation included:
| Compound | IC₅₀ (µM) | Mechanism |
|---|---|---|
| Compound A | 7.4 | Tubulin assembly inhibition |
| Compound B | 5.0 | Akt phosphorylation inhibition |
These findings highlight the potential for these compounds to serve as lead candidates for further development as anticancer drugs.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound C | 50 | E. coli |
| Compound D | 30 | Staphylococcus aureus |
This data supports the hypothesis that modifications to the imidazo-thiazole structure can enhance antibacterial properties.
Mechanism of Action
The mechanism of action of 5-formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in antimicrobial studies, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with cell proliferation pathways or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The table below highlights key structural differences between the target compound and analogs:
*Calculated based on assumed formula.
Biological Activity
5-Formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the imidazo[2,1-b][1,3]thiazole family and is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C8H6N2O3S
- Molecular Weight : 210.21 g/mol
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Key areas of focus include:
- Antitumor Activity : Research indicates that thiazole derivatives exhibit significant cytotoxic effects against cancer cell lines. The structure–activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance antitumor properties. For instance, compounds with electron-donating groups have shown improved activity against various cancer types .
- Antioxidant Properties : The compound has demonstrated free radical scavenging capabilities. It acts as an antioxidant by inhibiting oxidative stress markers in cellular models .
- Anti-inflammatory Effects : Some studies have reported that derivatives of imidazo[2,1-b][1,3]thiazole exhibit anti-inflammatory properties by modulating inflammatory mediators such as TNF-alpha and IL-6 .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Xanthine Oxidase : Similar thiazole derivatives have been shown to inhibit xanthine oxidase, leading to reduced oxidative stress and improved insulin sensitivity in diabetic models .
- Induction of Apoptosis : Studies suggest that these compounds may induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .
- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell proliferation and survival, contributing to its anticancer effects.
Case Study 1: Antitumor Activity
A study evaluated the cytotoxic effects of several imidazo[2,1-b][1,3]thiazole derivatives on human cancer cell lines. The results showed that certain modifications led to IC50 values lower than standard chemotherapeutic agents like doxorubicin .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 0.92 | Jurkat |
| Compound B | 1.98 ± 1.22 | A-431 |
Case Study 2: Antioxidant Activity
In a model of oxidative stress induced by streptozotocin in rats, administration of the compound resulted in significant reductions in blood glucose levels and improved oxidative stress markers compared to controls .
Q & A
Q. What are the most efficient synthetic routes for 5-Formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid?
The Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent (P₂O₅/MeSO₃H) is a high-yield (90–96%) method for synthesizing imidazo[2,1-b]thiazole derivatives. This approach avoids toxic solvents and simplifies purification. Alternative methods involve refluxing precursors (e.g., 3-formyl-indole-2-carboxylic acid) with acetic acid and sodium acetate, followed by recrystallization .
Q. What pharmacological activities are associated with imidazo[2,1-b]thiazole derivatives?
These compounds exhibit broad bioactivity, including inhibition of 5-lipoxygenase (89%) and EGFR kinase (63%), as well as anti-inflammatory, anticancer, and antimicrobial properties. Structural modifications (e.g., substituent variations) significantly influence potency and selectivity .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- TLC and melting point analysis for reaction monitoring and purity assessment .
- HPLC and UV spectroscopy for impurity profiling and structural validation, as described in pharmacopeial standards .
- Safety protocols (e.g., handling acetic acid, waste segregation) to mitigate hazards .
Advanced Research Questions
Q. How can solvent-free conditions improve the synthesis of such heterocycles?
Solvent-free methods reduce environmental impact, minimize side reactions, and enhance reaction efficiency. For example, Eaton’s reagent promotes high regioselectivity in Friedel-Crafts acylation without requiring volatile organic solvents .
Q. What strategies address low yields in imidazo[2,1-b]thiazole synthesis?
- Optimize reflux time (3–5 hours) and catalyst loading (e.g., sodium acetate in acetic acid) to improve cyclization efficiency .
- Employ computational reaction path searches (e.g., quantum chemical calculations) to identify optimal conditions and reduce trial-and-error experimentation .
Q. How to resolve contradictions in biological activity data across studies?
Q. What computational methods optimize reaction pathways for novel derivatives?
The ICReDD framework integrates quantum chemical calculations, reaction path searches, and machine learning to predict viable synthetic routes. This approach accelerates the discovery of derivatives with tailored properties .
Q. How to analyze and control impurities during synthesis?
- Use HPLC-MS to detect and quantify byproducts (e.g., thiadiazole-thiazine isomers) .
- Implement process control strategies (e.g., in-line monitoring) to maintain purity standards during scale-up .
Q. What safety protocols are essential for handling this compound?
- Use PPE (gloves, goggles) to avoid exposure to acetic acid and other reagents.
- Segregate waste (e.g., recrystallization solvents) and collaborate with certified disposal services to comply with environmental regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
